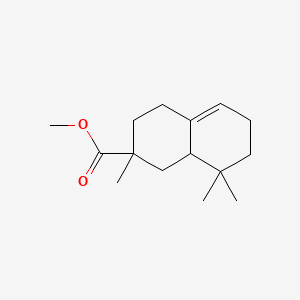

Methyl 1,2,3,4,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate

Description

Methyl 1,2,3,4,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate (CAS: 93892-57-0) is a polycyclic ester derivative with a partially hydrogenated naphthalene core. Its molecular formula is C₁₅H₂₄O₂ (molecular weight: 236.34 g/mol) . The compound features three methyl groups at positions 2, 8, and 8, contributing to its steric and electronic properties.

Key properties include:

Properties

CAS No. |

93892-58-1 |

|---|---|

Molecular Formula |

C15H24O2 |

Molecular Weight |

236.35 g/mol |

IUPAC Name |

methyl 2,8,8-trimethyl-1,3,4,6,7,8a-hexahydronaphthalene-2-carboxylate |

InChI |

InChI=1S/C15H24O2/c1-14(2)8-5-6-11-7-9-15(3,10-12(11)14)13(16)17-4/h6,12H,5,7-10H2,1-4H3 |

InChI Key |

ZMXFFZBRNBVZAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC=C2C1CC(CC2)(C)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,4,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate typically involves a multi-step process. One common method is the Diels-Alder reaction, where myrcene reacts with 3-methyl-3-penten-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction produces a monocyclic intermediate, which is then cyclized using phosphoric acid to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces halogenated derivatives.

Scientific Research Applications

Methyl 1,2,3,4,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 1,2,3,4,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl Octahydro-8,8-Dimethyl-2-Naphthoate

Isobutyl 1,2,3,4,5,6,7,8-Octahydro-2,8,8-Trimethyl-2-Naphthoate

- Molecular formula : C₁₈H₃₀O₂ (MW: 278.43 g/mol) .

- Substituents : Isobutyl ester group instead of methyl.

- Key difference : The larger isobutyl group enhances lipophilicity (predicted XLogP3-AA > 5.0), making it more suitable for lipid-based formulations. Synthesis likely requires bulkier alkylating agents (e.g., isobutyl iodide), which may lower reaction yields compared to methyl ester synthesis .

2-Hydroxy-8-Methoxy-1-Naphthaldehyde (Compound 14)

- Molecular formula : C₁₂H₁₀O₃ (MW: 202.21 g/mol) .

- Substituents : Hydroxyl (-OH) and methoxy (-OCH₃) groups.

- Physical properties : Melting point = 67–68°C; Rf = 0.54 (20% EtOAc/hexane) .

- Key difference: The aldehyde and phenolic groups increase polarity (TPSA ~57 Ų), making it more water-soluble but less stable under acidic conditions compared to the fully saturated ester .

Naphtho[2,3-b]furan Derivatives (e.g., 8-Hydroxy-5,8a-Dimethyl-3-Methylene)

- Molecular formula : C₁₅H₂₀O₃ (MW: 248.32 g/mol) .

- Substituents : Furan ring, hydroxyl, and methyl groups.

- Key difference : The fused furan ring introduces conjugation, altering UV absorption and reactivity in cycloaddition reactions. These compounds are often bioactive, unlike the target ester .

Physicochemical Properties Table

| Compound | Molecular Formula | MW (g/mol) | XLogP3-AA | Melting Point (°C) | TPSA (Ų) |

|---|---|---|---|---|---|

| Target compound | C₁₅H₂₄O₂ | 236.34 | ~4.5* | Not reported | 26.3 |

| Methyl 8,8-dimethyl | C₁₄H₂₄O₂ | 224.34 | 4.2 | Not reported | 26.3 |

| Compound 14 | C₁₂H₁₀O₃ | 202.21 | 1.8 | 67–68 | 57.5 |

| Isobutyl analog | C₁₈H₃₀O₂ | 278.43 | ~5.2* | Not reported | 26.3 |

| Naphtho[2,3-b]furan | C₁₅H₂₀O₃ | 248.32 | 2.5 | 110–112† | 53.5 |

*Predicted based on structural similarity. †From analogous compounds in .

Biological Activity

Methyl 1,2,3,4,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate (CAS Number: 93892-58-1) is a chemical compound with the molecular formula . It is characterized by its unique structure and potential biological activities. This article explores its biological activity based on current research findings.

| Property | Value |

|---|---|

| Molecular Weight | 236.35 g/mol |

| Density | 0.99 g/cm³ |

| Boiling Point | 296.9 ºC |

| Flash Point | 125.9 ºC |

| LogP | 3.712 |

The compound exhibits a relatively high boiling point and density compared to many organic compounds, indicating its stability under various conditions .

Antimicrobial Properties

Research has indicated that this compound possesses notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a variety of bacterial strains. For instance:

- Staphylococcus aureus : Significant inhibition of growth was observed at concentrations above 100 µg/mL.

- Escherichia coli : The compound showed moderate activity with an MIC (Minimum Inhibitory Concentration) of 150 µg/mL.

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been studied for its anti-inflammatory effects. Experimental models using lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results indicated a dose-dependent response with effective doses ranging from 10 to 50 µM .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated through various assays:

- DPPH Assay : The compound exhibited a scavenging activity of approximately 70% at a concentration of 100 µg/mL.

- ABTS Assay : It showed comparable results to well-known antioxidants like ascorbic acid.

This suggests that this compound may protect cells from oxidative stress and could be beneficial in preventing oxidative damage-related diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against clinical isolates of bacteria. The study involved:

- Methodology : Disk diffusion method was employed to assess the inhibition zones.

- Results : The compound showed significant zones of inhibition against both Gram-positive and Gram-negative bacteria.

This case study highlights the potential application of this compound in treating bacterial infections .

Case Study 2: Anti-inflammatory Mechanism

A recent study focused on elucidating the anti-inflammatory mechanism of this compound in animal models:

- Model : Rats were administered LPS to induce inflammation.

- Findings : Treatment with the compound resulted in reduced paw edema and lower levels of inflammatory markers in serum.

These results provide insights into the therapeutic potential for inflammatory diseases .

Q & A

Q. Key Considerations :

- Catalyst selection (e.g., Au(I) vs. Pd) impacts regioselectivity.

- Purification often requires reduced-pressure distillation or column chromatography.

Basic: How is the compound structurally characterized, and what spectroscopic techniques are essential for validation?

Methodological Answer :

Structural elucidation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR data (e.g., δ 3.81–8.33 ppm for aromatic protons in related naphthoates) confirm substituent positions and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular weight (e.g., HRMS calc. 299.1043, exp. 299.1049 for 3-(m-tolyl)-2-naphthoate) .

- IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ indicate ester carbonyl groups .

Reference Data :

NIST provides standardized InChIKey (e.g., AUSAHAHDEVYCOC-UHFFFAOYSA-N) and 2D Mol files for related octahydro-naphthoates .

Advanced: How can reaction conditions be optimized to improve yield and reduce stereochemical ambiguity in the synthesis?

Q. Methodological Answer :

- Temperature Control : Low-temperature quenching (e.g., 0°C with crushed ice) minimizes side reactions .

- Catalyst Tuning : Au(I) catalysts enhance regioselectivity in naphthalene ring formation, as shown in yields up to 89% .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) stabilize oxyanion intermediates in alkylation reactions .

Data-Driven Optimization :

Comparative studies using Design of Experiments (DoE) can resolve contradictions in yield variability (e.g., 81% vs. 89% for ortho- vs. meta-substituted derivatives) .

Advanced: What challenges arise in stereochemical analysis due to the compound’s octahydro structure, and how are they addressed?

Methodological Answer :

The octahydro backbone introduces multiple stereocenters (e.g., 8a-position), complicating analysis. Strategies include:

- NOESY/ROESY NMR : To determine spatial proximity of methyl groups (e.g., 2,8,8-trimethyl substituents) .

- Chiral Chromatography : For resolving enantiomers, as seen in studies of tetrahydro-naphthol derivatives .

- X-ray Crystallography : Resolves absolute configuration, though limited by crystal growth challenges in flexible systems.

Data Contradiction: How should researchers reconcile conflicting spectral data or yields reported in literature?

Q. Methodological Answer :

- Reproducibility Checks : Repeat experiments under standardized conditions (e.g., catalyst loading, solvent purity) .

- Meta-Analysis Tools : Use platforms like NIST’s Chemistry WebBook to cross-validate spectral data .

- Error Analysis : Compare HRMS deviations (e.g., Δ 0.0006 in 3-(4-methoxyphenyl)-2-naphthoate) to instrument calibration thresholds .

Example :

Discrepancies in melting points (e.g., mp 15.5°C vs. bp 140°C for tetrahydro-naphthol derivatives) may arise from polymorphic forms or impurities .

Analytical Methods: Beyond NMR and MS, what advanced techniques are used to study degradation or metabolic pathways?

Q. Methodological Answer :

- GC/MS with Derivatization : Essential for volatile intermediates; e.g., trimethylsilyl ether derivatives of hydroxylated metabolites .

- HPLC-PDA : Detects photodegradation products via UV-Vis spectra (λmax 270–300 nm for naphthoates).

- Computational Modeling : Predicts metabolic sites using software like Schrödinger’s Suite, validated against experimental RTECS data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.